Carfentanil is classified under the category of synthetic opioids and specifically targets the mu-opioid receptor (MOR). It is known for its high potency, being approximately 100 times more potent than fentanyl and about 10,000 times more potent than morphine. The source of [11C]carfentanil involves the synthesis of carbon-11, a radioactive isotope used in PET imaging, which allows for detailed visualization of opioid receptors in living subjects.
The synthesis of [11C]carfentanil typically involves the following steps:
For instance, one automated synthesis method reported a radiochemical yield of 61.0 ± 5.0 mCi from [11C]CO2 with a synthesis time of only 15 minutes and a radiochemical purity exceeding 97% .
The molecular structure of carfentanil features a piperidine ring with various functional groups contributing to its binding affinity for opioid receptors. The specific structure can be represented as follows:
The carbon-11 label is typically incorporated into the methyl group adjacent to the carbonyl functional group during synthesis.
The primary reaction involved in synthesizing [11C]carfentanil is the methylation of the carboxylate precursor using [11C]methyl triflate or [11C]methyl iodide:
This reaction must be carefully controlled to minimize side reactions and ensure high yields. Post-synthesis purification typically involves washing away unreacted precursors and byproducts using solid-phase extraction methods.
Carfentanil acts primarily as an agonist at the mu-opioid receptors located throughout the central nervous system. When administered, it binds to these receptors, leading to profound analgesic effects and sedation. The binding affinity of carfentanil to the mu-opioid receptor is extremely high, with dissociation constants (Kd) reported in the low nanomolar range (0.08 ± 0.01 nM) indicating its potency .
The mechanism involves:
The chemical properties include high lipophilicity which facilitates its ability to cross the blood-brain barrier effectively.
[11C]carfentanil has significant applications in scientific research, particularly in neuroimaging studies aimed at understanding opioid receptor distribution and function within the brain. It is primarily used in:
The evolution of radiolabeled opioid tracers began with non-selective agents like [11C]diprenorphine, which bound to multiple opioid receptor subtypes (δ, κ, μ). The breakthrough came in 1985 with the synthesis of [11C]Carfentanil ([11C]CFN) by Dannals et al. [2] [6]. This radiotracer leveraged carfentanil’s exceptional selectivity for mu-opioid receptors (MORs), with a binding affinity (Ki) of 0.024 nM for MOR compared to 3.28 nM for δ and 43.1 nM for κ receptors [2] [6]. Early PET studies in the 1990s validated its utility for quantifying MOR distribution in the human brain, revealing high uptake in the thalamus, basal ganglia, and cingulate cortex [2] [9]. By the 2000s, [11C]CFN became the gold standard for in vivo MOR imaging due to its pharmacokinetic properties, including low nonspecific binding and high brain permeability [6].
Table 1: Evolution of Key Radiolabeled Opioid Tracers
Radiotracer | Target | Selectivity (Ki, nM) | Primary Applications |
---|---|---|---|
[11C]Diprenorphine | δ, κ, μ | Non-selective | Early receptor mapping |
[11C]Carfentanil | μ (MOR) | 0.024 (MOR) vs. 43.1 (κ) | Quantifying MOR availability |
[11C]MeO-CFN analogs | μ (MOR) | Variable | Preclinical optimization |
Carbon-11 (t1/2 = 20.4 min) is ideal for PET radiotracers due to its short half-life, which minimizes radiation exposure, and its ability to replace native carbon atoms without altering pharmacology [3]. [11C]CFN synthesis involves O-methylation of a desmethyl precursor using [11C]methyl triflate or [11C]CH3I [3] [6]. Critical advancements include:
Table 2: Key Parameters in [11C]CFN Synthesis
Parameter | Method | Typical Yield/Output |
---|---|---|
Precursor | Desmethylcarfentanil-TBA salt | 0.4 mg in ethanol |
Radiolabeling Agent | [11C]MeOTf or [11C]CH3I | 1–3 GBq |
Purification | C2 SPE cartridge | 40–72% (decay-corrected) |
Molar Activity | Quality-controlled release | ≥4,000 Ci/mmol |
Radiochemical Purity | Analytical HPLC | >95% |
MORs are G-protein-coupled receptors widely expressed in the brain, spinal cord, peripheral organs, and immune cells [2] [9]. [11C]CFN enables the study of MORs in:
Table 3: Applications of [11C]CFN in MOR Research
Research Domain | Key Findings Using [11C]CFN | Reference |
---|---|---|
Addiction Science | ↓ MOR availability in striatum of opioid users | [9] |
Pain Mechanisms | ↑ MOR binding in cingulate cortex during pain | [2] |
Metabolic Regulation | Photoperiod-driven MOR expression in BAT | [10] |
Sex Differences | Higher thalamic MOR occupancy in women | [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7